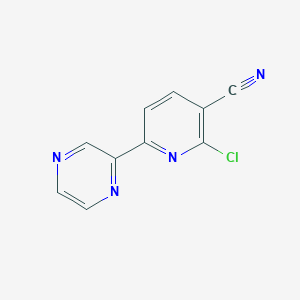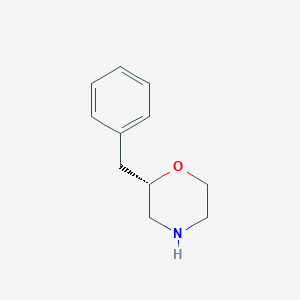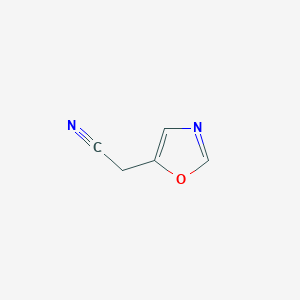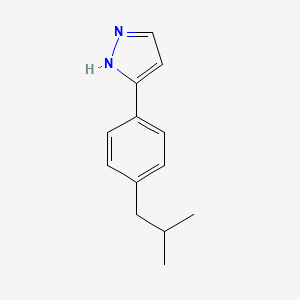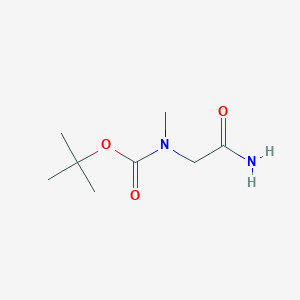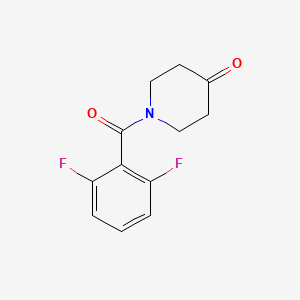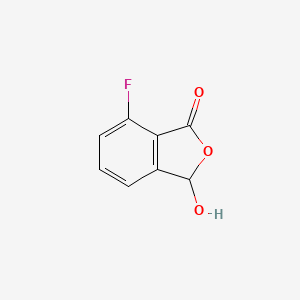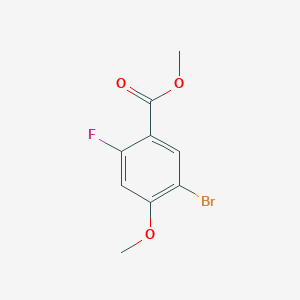
5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole
説明
5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole, also known as HPPH or Photochlor®, is a photosensitizer used in photodynamic therapy (PDT) for the treatment of cancer. HPPH has been found to be effective in treating various types of cancer, including head and neck, lung, and pancreatic cancer.
作用機序
The mechanism of action of 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole involves the production of reactive oxygen species (ROS) upon exposure to light of a specific wavelength. The ROS produced by 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole has been found to be selective for cancer cells, as it accumulates in cancer cells to a greater extent than in normal cells.
Biochemical and Physiological Effects:
5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole has been found to have minimal toxicity and is well-tolerated in humans. The main side effect of 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole PDT is photosensitivity, which can be managed by avoiding exposure to sunlight or bright indoor light for several days after treatment. 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole has also been found to have anti-inflammatory effects, which may contribute to its efficacy in treating cancer.
実験室実験の利点と制限
5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selectivity for cancer cells. However, 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole is sensitive to light and must be stored and handled carefully to avoid degradation. Additionally, the optimal conditions for 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole PDT, including the dose of 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole, the wavelength of light, and the duration of light exposure, may vary depending on the type of cancer being treated.
将来の方向性
For 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole research include the development of more targeted and effective PDT regimens, such as combination therapies with other anticancer agents. Additionally, the use of 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole in other applications, such as imaging and diagnostics, is being explored. Finally, the development of new photosensitizers with improved properties, such as increased selectivity for cancer cells and reduced toxicity, is an active area of research.
Conclusion:
In conclusion, 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole is a promising photosensitizer for the treatment of cancer. Its ease of synthesis, selectivity for cancer cells, and minimal toxicity make it an attractive candidate for further research and development. While there are still challenges to be addressed, such as optimizing the conditions for PDT and developing more targeted therapies, the potential benefits of 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole for cancer treatment are significant.
科学的研究の応用
5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole has been extensively studied for its use in PDT, a non-invasive treatment modality that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer, in this case, 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole, accumulates in cancer cells and, upon exposure to light, produces reactive oxygen species that cause cell death. 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole has been found to be effective in treating various types of cancer, including head and neck, lung, and pancreatic cancer.
特性
IUPAC Name |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F10N2/c14-10(15,12(19,20)13(21,22)23)9-6-8(11(16,17)18)24-25(9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSGZKRTOUGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2,3,3,3-Heptafluoropropyl)-1-phenyl-3-(trifluoromethyl)pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



